
4-Chloro-6-(difluoromethyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Chloro-6-(difluoromethyl)pyrimidin-2-amine” is a chemical compound with the CAS Number: 1785151-90-7 . It has a molecular weight of 179.56 . It is usually in the form of a powder .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, a study on the synthesis of pyrimidinamine derivatives might provide some insights . In the study, a series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H4ClF2N3/c6-3-1-2 (4 (7)8)10-5 (9)11-3/h1,4H, (H2,9,10,11) . This code provides a standard way to encode the compound’s molecular structure and formula.
Physical and Chemical Properties Analysis
“this compound” is a solid powder . It has a molecular weight of 179.56 . The compound’s InChI code is 1S/C5H4ClF2N3/c6-3-1-2 (4 (7)8)10-5 (9)11-3/h1,4H, (H2,9,10,11) , which provides information about its molecular structure and formula.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions
Synthesis of Trifluoromethylated Analogues : 4-(Trifluoromethyl)pyrimidin-2(1H)-ones, which are structurally related to 4-Chloro-6-(difluoromethyl)pyrimidin-2-amine, are used in chemical synthesis, particularly in the production of trifluoromethylated 4,5-dihydroorotic acid analogues. These compounds are synthesized through a Michael-like 1,4-conjugate hydrocyanation process, highlighting the versatility of pyrimidinones in chemical reactions (Sukach et al., 2015).
Conversion into Amino and Chloro Derivatives : 6-Alkyl- and 5,6-Dialkyl-2-methoxy-4(3H)-pyrimidinones, similar in structure to this compound, are transformed into amino and chloro derivatives, demonstrating the compound's potential for creating diverse chemical structures (Botta et al., 1985).
Quantum Chemical Characterization : Quantum chemical methods have been used to characterize hydrogen bonding sites in derivatives of pyrimidine compounds, highlighting the compound's significance in theoretical chemistry and molecular interaction studies (Traoré et al., 2017).
Biological Applications
Antitumor Activities : Studies have shown that certain derivatives of this compound have significant antitumor activities. This indicates the compound's potential in the development of new chemotherapeutic agents (Gao et al., 2015); (Nie Yao et al., 2014).
Antihypertensive Activity : 6-Arylpyrido[2,3-d]pyrimidin-7-amine derivatives, structurally related to this compound, have shown promising antihypertensive effects in experimental models, suggesting potential therapeutic applications for cardiovascular diseases (Bennett et al., 1981).
Antimicrobial Activity : Some derivatives of this compound have demonstrated antimicrobial properties, making them candidates for the development of new antimicrobial agents (Mittal et al., 2011).
Mecanismo De Acción
Mode of Action
It’s worth noting that pyrimidinamine derivatives, which this compound is a part of, are known to inhibit the electron transport in mitochondrial complex i . This inhibition disrupts the energy production in the cells, leading to their death.
Biochemical Pathways
Given its similarity to other pyrimidinamine derivatives, it’s likely that it affects the electron transport chain in the mitochondria, disrupting atp production and leading to cell death .
Result of Action
Based on the mode of action of similar compounds, it can be inferred that the compound likely leads to cell death by disrupting energy production .
Safety and Hazards
The compound has several hazard statements including H302, H315, H319, and H335 . These indicate that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Direcciones Futuras
While specific future directions for “4-Chloro-6-(difluoromethyl)pyrimidin-2-amine” were not found, it’s worth noting that organo-fluorine chemistry, which this compound is a part of, is a unique branch of organic chemistry with several applications in medicines, electronics, agrochemicals, and catalysis . More than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) contain fluorine or fluorine-containing functional groups . This suggests that there is significant potential for future research and development in this area.
Análisis Bioquímico
Biochemical Properties
4-Chloro-6-(difluoromethyl)pyrimidin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been found to interact with mitochondrial complex I, inhibiting NADH: ubiquinone oxidoreductase activity . This interaction disrupts the mitochondrial electron transport chain, leading to altered cellular respiration and energy production. Additionally, this compound may interact with other enzymes involved in metabolic pathways, further affecting cellular metabolism.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of mitochondrial complex I by this compound can lead to increased production of reactive oxygen species (ROS), triggering oxidative stress and affecting cell viability . Moreover, this compound may alter the expression of genes involved in oxidative stress response, apoptosis, and metabolic regulation, thereby impacting overall cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its inhibition of NADH: ubiquinone oxidoreductase in mitochondrial complex I is a key mechanism of action . This binding interaction prevents the normal flow of electrons through the electron transport chain, leading to reduced ATP production and increased ROS generation. Additionally, this compound may interact with other enzymes and proteins, either inhibiting or activating their activity, thereby influencing various biochemical pathways and cellular processes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound may lead to cumulative effects on cellular function, including sustained oxidative stress and altered metabolic activity. These temporal effects highlight the importance of monitoring the duration of exposure in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . Higher doses can lead to toxic or adverse effects, including increased oxidative stress, cellular damage, and impaired organ function . It is essential to determine the optimal dosage range to maximize the therapeutic potential of this compound while minimizing its toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Its inhibition of mitochondrial complex I affects the tricarboxylic acid (TCA) cycle and oxidative phosphorylation, leading to altered energy production and metabolic homeostasis . Additionally, this compound may influence other metabolic pathways, such as glycolysis and fatty acid oxidation, further impacting cellular metabolism and energy balance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its bioavailability and therapeutic potential. This compound is likely transported across cell membranes via specific transporters or passive diffusion . Once inside the cell, it may interact with binding proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of this compound within specific tissues and organs can influence its overall efficacy and safety profile.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in determining its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with mitochondrial complex I suggests a predominant localization within mitochondria, where it exerts its inhibitory effects on the electron transport chain . Understanding the subcellular localization of this compound is essential for elucidating its precise mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
4-chloro-6-(difluoromethyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClF2N3/c6-3-1-2(4(7)8)10-5(9)11-3/h1,4H,(H2,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSNGGDHCRZZPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Cl)N)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClF2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([2,3'-bipyridin]-5-ylmethyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2625550.png)
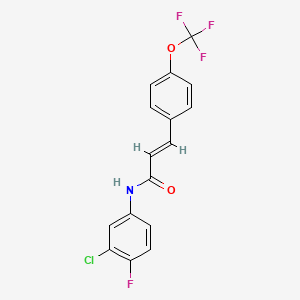
![N-(1,3-benzodioxol-5-ylmethyl)-5-[1-(4-methylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide](/img/structure/B2625552.png)
![Ethyl 5,5,7,7-tetramethyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2625556.png)
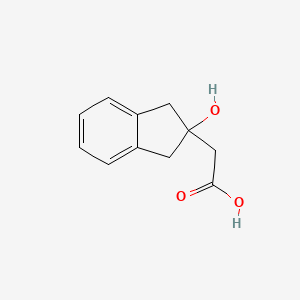


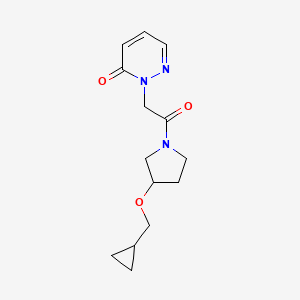
![Ethyl 2-chloro-5-[(methylsulfonyl)amino]benzoate](/img/structure/B2625561.png)
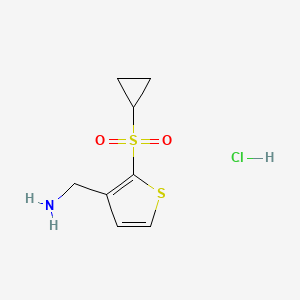
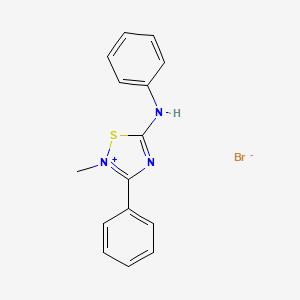
![N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-3-(PHENYLSULFANYL)PROPANAMIDE HYDROCHLORIDE](/img/structure/B2625569.png)
![methyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2625570.png)
